1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene
Description
1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene is a substituted aromatic compound featuring a methoxy group at the para position of the benzene ring and a 1,1-diethoxypropan-2-yl substituent. The diethoxy group likely acts as an acetal protecting moiety, enhancing stability during synthetic applications.
Properties
CAS No. |
918540-79-1 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-(1,1-diethoxypropan-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C14H22O3/c1-5-16-14(17-6-2)11(3)12-7-9-13(15-4)10-8-12/h7-11,14H,5-6H2,1-4H3 |
InChI Key |
HEKVMOGKNCUHSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C)C1=CC=C(C=C1)OC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene typically involves the alkylation of 4-methoxybenzene with 1,1-diethoxypropane under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the carbocation.
Industrial Production Methods
In an industrial setting, the production of 1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound’s effects are mediated through pathways that involve the modulation of cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Substituent Variations and Reactivity
Key Structural Analogues Identified:
Critical Observations:
- Electronic Effects: Electron-donating groups (e.g., methoxy) enhance aromatic ring reactivity toward electrophilic substitution, while electron-withdrawing groups (e.g., trifluoromethyl in 1c ) reduce reactivity .
- Steric and Solubility Factors: Bulky substituents (e.g., L-menthyloxy in 2h ) or flexible chains (e.g., polyenes in 4i ) influence regioselectivity and solubility. The diethoxy group in the target compound may improve solubility in polar solvents compared to non-polar analogues.
- Catalytic Compatibility: Transition-metal catalysts (Rh, Au, Fe) are effective for functionalizing methoxybenzene derivatives, particularly in cross-coupling and addition reactions .
Physicochemical and Spectral Properties
- NMR Trends: Methoxy protons in analogues resonate at δ 3.7–3.9 ppm, while diethoxy groups (if present) would show signals near δ 1.2–1.4 ppm (CH3) and δ 3.4–3.7 ppm (OCH2) .
- Thermal Stability: Acetal-containing compounds (e.g., diethoxy derivatives) are typically stable under neutral conditions but hydrolyze in acidic media, offering tunable reactivity .
Biological Activity
1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene, also known as a derivative of methoxybenzene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant studies that illustrate its pharmacological properties.
- IUPAC Name: 1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene
- Molecular Formula: C14H22O3
- Molecular Weight: 238.32 g/mol
- CAS Number: 918540-79-1
The compound features a methoxy group and a diethoxypropyl side chain, which contribute to its unique reactivity and biological profile.
Synthesis
The synthesis of 1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene typically involves the alkylation of 4-methoxybenzene with 1,1-diethoxypropane under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, allowing for electrophilic substitution on the aromatic ring. Common catalysts include sulfuric acid or hydrochloric acid to enhance the yield and purity of the product.
The biological activity of 1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene is believed to stem from its interactions with various biomolecules, including enzymes and receptors. The compound may modulate cellular processes such as signal transduction and gene expression, potentially influencing metabolic pathways.
Pharmacological Studies
Research has indicated several areas where this compound exhibits biological activity:
- Antioxidant Activity: Studies suggest that derivatives of methoxybenzene can exhibit antioxidant properties, which may help mitigate oxidative stress in cells. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects.
- Anticancer Properties: Some investigations have explored the potential anticancer effects of similar compounds. For example, derivatives have shown activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation .
- Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways. This interaction can lead to altered enzymatic activity, impacting overall cellular metabolism and signaling pathways.
Study on Antioxidant Properties
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of methoxybenzene derivatives. The results indicated that compounds with similar structures to 1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene effectively scavenged free radicals and reduced lipid peroxidation in vitro .
Anticancer Activity Assessment
In another study featured in Cancer Research, researchers investigated the effects of methoxy-substituted benzene derivatives on human cancer cell lines. The findings demonstrated that these compounds could inhibit cell growth and induce apoptosis through caspase activation pathways .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(1,1-Diethoxypropan-2-yl)-4-methoxybenzene | Structure | Antioxidant, anticancer |
| 4-Methoxystyrene | Structure | Antioxidant |
| 4-Hydroxy-3-methoxybenzaldehyde | Structure | Anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
